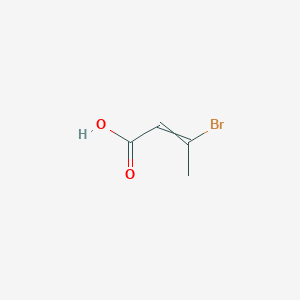
3-Bromocrotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromocrotonic acid: is an organic compound with the molecular formula C4H5BrO2. It is a derivative of crotonic acid, where a bromine atom is substituted at the third carbon of the crotonic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The traditional method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing the reaction time significantly. The continuous-flow process allows for better control over reaction parameters and can achieve higher productivity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocrotonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the crotonic acid moiety can participate in addition reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents like hydrogen halides (HX) and halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include substituted crotonic acids.
Addition Reactions: Products include halogenated or hydrogenated crotonic acids.
Oxidation and Reduction Reactions: Products include carboxylates or alcohols, respectively.
Scientific Research Applications
3-Bromocrotonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromocrotonic acid involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing enzyme activity and metabolic processes .
Comparison with Similar Compounds
Crotonic Acid: The parent compound of 3-Bromocrotonic acid, lacking the bromine substitution.
4-Bromocrotonic Acid: A regioisomer with the bromine atom at the fourth carbon.
2-Bromocrotonic Acid: Another regioisomer with the bromine atom at the second carbon.
Uniqueness: this compound is unique due to its specific bromine substitution at the third carbon, which imparts distinct reactivity and properties compared to its regioisomers. This unique structure makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
591-02-6 |
|---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
3-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
JFQJADVATLPJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


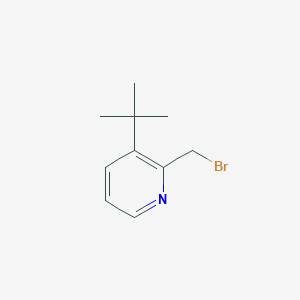
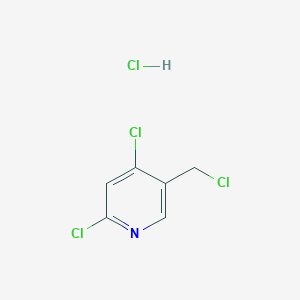

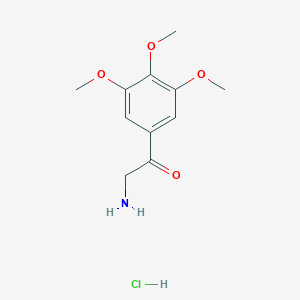
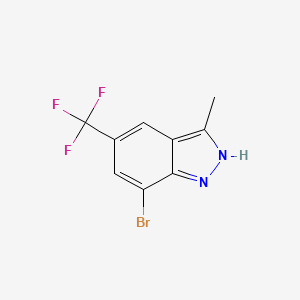
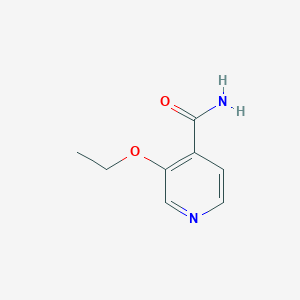
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
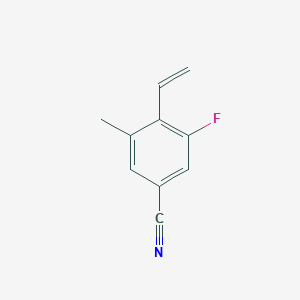
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
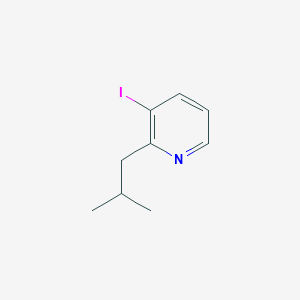
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
